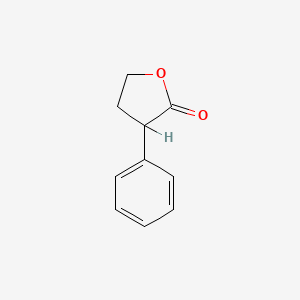
3-Phenyloxolan-2-one
描述
Molecular Structure Analysis
The molecular structure of 3-Phenyloxolan-2-one consists of a five-membered ring with an oxygen atom, a carbonyl group, and a phenyl group attached . The InChI code for this compound is1S/C10H10O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 . Physical And Chemical Properties Analysis
3-Phenyloxolan-2-one has a molecular weight of 162.18 g/mol. It’s a liquid at room temperature . Other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.科学研究应用
Green Extraction of Natural Products
One application involves the use of bio-based solvents like 2-methyloxolane (2-MeOx) as sustainable alternatives to petroleum-based solvents for the extraction of natural products and food ingredients. 2-MeOx has been highlighted for its environmental and economic viability, offering an efficient and less toxic option for extracting lipophilic foodstuff and natural products, which could indirectly relate to derivatives of 3-Phenyloxolan-2-one in terms of structural similarity and application in green chemistry (Rapinel et al., 2020).
Analytical Methods for Antioxidant Activity
The study and determination of antioxidant activity are crucial in various scientific fields, from food engineering to medicine. A comprehensive review of analytical methods used to determine antioxidant activity has been conducted, detailing the mechanisms, applicability, and advantages of tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, the Folin–Ciocalteu test, ABTS, and DPPH. These methods, based on spectrophotometry, are vital for analyzing the antioxidant capacity of complex samples, which could include derivatives of 3-Phenyloxolan-2-one (Munteanu & Apetrei, 2021).
Coordination Chemistry and Biological Properties
Research on 1-(acyl/aroyl)-3-(substituted) thioureas, which share functional groups with 3-Phenyloxolan-2-one, reveals their significant applications in coordination chemistry. These compounds serve as ligands that affect intra- and intermolecular hydrogen-bonding interactions, leading to novel applications in both chemistry and biology. Their versatility and structural properties make them promising candidates for interdisciplinary research, linking chemical reactivity with potential biological applications (Saeed, Flörke, & Erben, 2014).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives, chemically related to 3-Phenyloxolan-2-one through the phenyl acrylic acid functionality, have been extensively studied for their potential as anticancer agents. Their chemical diversity allows for the synthesis and biological evaluation of various derivatives, highlighting their underutilized potential in medicinal research. This comprehensive review focuses on the synthesis, biological evaluation, and the anticancer efficacy of cinnamoyl derivatives, proposing them as traditional and contemporary synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
安全和危害
属性
IUPAC Name |
3-phenyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHNDAKWOGAJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987908 | |
| Record name | 3-Phenyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyloxolan-2-one | |
CAS RN |
6836-98-2 | |
| Record name | Dihydro-3-phenyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, 4,5-dihydro-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyloxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


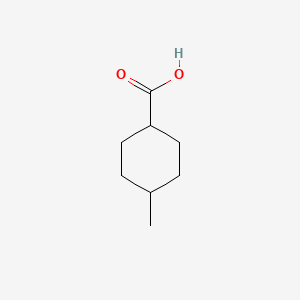
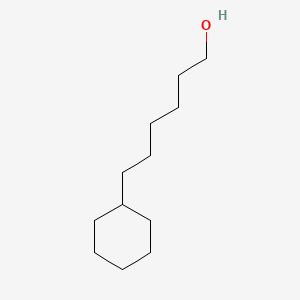
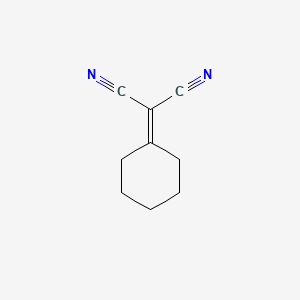

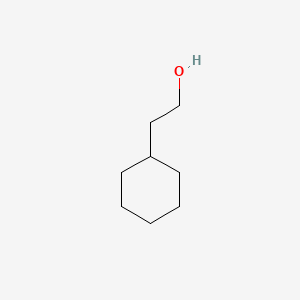
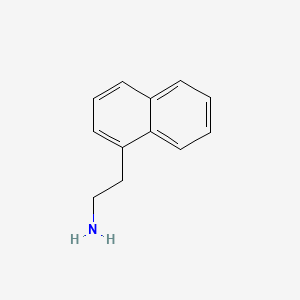
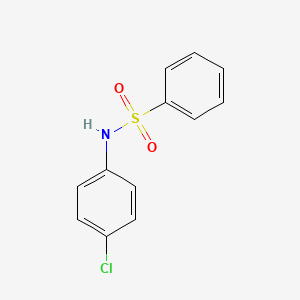
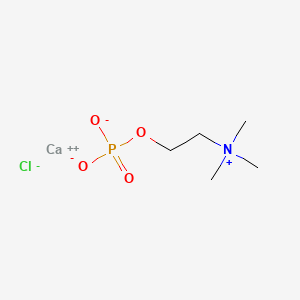
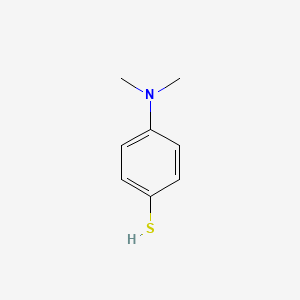
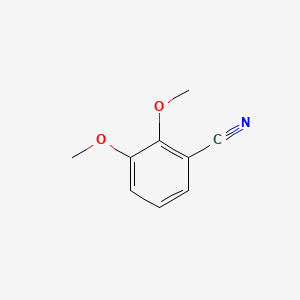
![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)
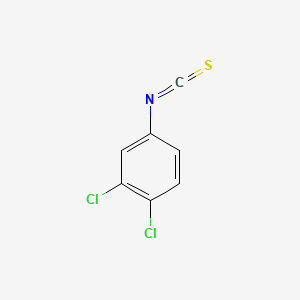
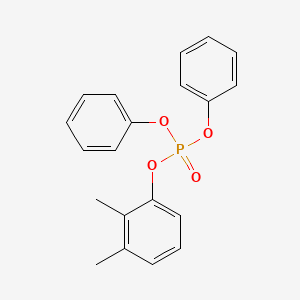
![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)